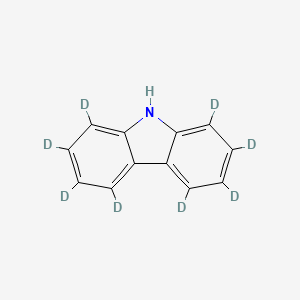

Carbazole D8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOBWOGCFQCDNV-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3N2)[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Carbazole-d8: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental methodologies related to Carbazole-d8. This deuterated analogue of carbazole (B46965) serves as a crucial tool in various scientific and industrial fields, from materials science to analytical chemistry.

Introduction

Carbazole-d8 is a deuterated form of carbazole, an aromatic heterocyclic organic compound. It consists of a central five-membered nitrogen-containing ring fused to two six-membered benzene (B151609) rings. In Carbazole-d8, the eight hydrogen atoms on the benzene rings are replaced with deuterium (B1214612) atoms.[1][2][3] This isotopic substitution imparts unique properties that make it invaluable for specific research applications, including fluorescence studies, organic electronics, and as an isotopic label for tracing reaction mechanisms.[1][3][4] Furthermore, its distinct mass and spectroscopic signature enhance analytical sensitivity and specificity, making it an excellent internal standard for quantitative analysis.

Chemical Structure

The fundamental structure of Carbazole-d8 is that of carbazole, with deuterium atoms substituting for hydrogen at positions 1 through 8. The nitrogen atom at position 9 retains its hydrogen atom.

-

IUPAC Name: 1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole[5]

-

Molecular Formula: C₁₂HD₈N[6]

-

SMILES: [2H]c1c([2H])c([2H])c2c([nH]c3c([2H])c([2H])c([2H])c([2H])c23)c1[2H][5]

Physicochemical Properties

The substitution of hydrogen with deuterium results in a higher molecular weight for Carbazole-d8 compared to its non-deuterated counterpart. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 38537-24-5 | [6][7] |

| Molecular Weight | 175.25 g/mol | [7][9] |

| Exact Mass | 175.12371 u | [5][7] |

| Appearance | Off-white to light brown solid powder | [4][8] |

| Melting Point | 243 - 247 °C | [10] |

| Boiling Point | 355.0 ± 11.0 °C at 760 mmHg | [8] |

| Density | 1.2 ± 0.1 g/cm³ | [8] |

| LogP | 3.72 | [8] |

| Solubility | Insoluble in water, soluble in organic solvents. | [4] |

Spectroscopic Properties

Isotopic labeling with deuterium significantly alters the spectroscopic signature of the molecule, which is fundamental to its application.

Mass Spectrometry

In mass spectrometry, Carbazole-d8 is easily distinguished from unlabeled carbazole due to the mass difference. The molecular ion peak for Carbazole-d8 appears at a higher mass-to-charge ratio (m/z) of approximately 175, compared to 167 for carbazole.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is a critical technique for determining the isotopic purity of Carbazole-d8 by analyzing the relative intensities of the deuterated and non-deuterated molecular ion peaks.[7]

Vibrational Spectroscopy (IR and Raman)

The most significant effect of deuteration in the infrared (IR) and Raman spectra is the shift of the C-H vibrational modes. The C-H stretching vibrations typically found in the 3000-3100 cm⁻¹ region are shifted to a lower frequency range of 2200-2300 cm⁻¹ for the C-D stretching vibrations, owing to the increased reduced mass of the C-D bond.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a ¹H NMR spectrum, the signals corresponding to the aromatic protons are absent, simplifying the spectrum significantly. The only proton signal observed would be that of the N-H group.

-

¹³C NMR: The signals of the deuterated carbon atoms appear as multiplets (typically triplets) due to one-bond carbon-deuterium (¹J C-D) coupling. Additionally, a slight upfield shift (isotope effect) is observed for the resonances of the deuterated carbons.[7]

-

²H NMR: Deuterium NMR directly probes the deuterium atoms, providing a direct way to confirm the positions and extent of deuteration.

| Spectroscopic Technique | Key Feature for Carbazole-d8 |

| Mass Spectrometry (MS) | Molecular ion peak at m/z ≈ 175 (M+8 compared to carbazole) |

| Infrared (IR) Spectroscopy | C-D stretching vibrations observed in the 2200-2300 cm⁻¹ range[7] |

| ¹H NMR Spectroscopy | Absence of aromatic proton signals; presence of N-H proton signal |

| ¹³C NMR Spectroscopy | Multiplet signals for deuterated carbons due to C-D coupling; upfield isotope shift[7] |

Experimental Protocols

Synthesis of Carbazole-d8

A common method for synthesizing Carbazole-d8 is through an isotopic exchange reaction using heavy water (D₂O).[7]

Objective: To achieve a high degree of deuteration on the carbazole ring system.

Materials:

-

Carbazole (30 g)

-

Cyclohexane (30 mL)

-

Trifluoroacetic anhydride (B1165640) (20 g)

-

Heavy water (D₂O, 80 g)

-

250 mL reactor

Procedure:

-

Add carbazole, cyclohexane, trifluoroacetic anhydride, and heavy water to the 250 mL reactor.[6]

-

Seal the reactor and heat it to 240°C.[6]

-

Maintain the temperature and stir the reaction mixture for 24 hours.[6]

-

After 24 hours, cool the reactor and isolate the product.

-

Analyze the degree of deuteration using GC-MS. A single cycle can yield a deuteration level of approximately 79%.[6][7]

-

To achieve higher isotopic purity (e.g., >98%), the reaction can be repeated. Up to four cycles can yield a deuteration degree of 99%.[6][7]

Isotopic Purity Determination via GC-MS

Objective: To quantify the isotopic enrichment of Carbazole-d8.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the synthesized Carbazole-d8 in a suitable solvent (e.g., toluene). Create a series of calibration solutions with known concentrations. If used as an internal standard, a stock solution is added to both calibration standards and unknown samples.

-

GC Separation: Inject the sample into a gas chromatograph. The GC column separates Carbazole-d8 from any remaining non-deuterated or partially deuterated carbazole and other impurities based on their chromatographic properties.

-

MS Detection: The eluent from the GC column is introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio.

-

Data Analysis:

-

Acquire the mass spectrum for the chromatographic peak corresponding to carbazole.

-

Identify the molecular ion peaks for unlabeled carbazole (m/z ≈ 167) and Carbazole-d8 (m/z ≈ 175).

-

Calculate the isotopic purity by determining the relative intensities of these peaks. The purity is often expressed as "atom % D".

-

Applications

The unique properties of Carbazole-d8 make it a valuable material in several advanced applications:

-

Organic Electronics: Deuterium-labeled carbazole is used in the synthesis of organic semiconductors for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][3] The C-D bond is stronger than the C-H bond, which can lead to increased stability and longevity of the devices. It also allows for detailed studies of charge transport and exciton (B1674681) dynamics.[1][3]

-

Fluorescence and Photophysics: The deuterium atoms alter the vibrational modes of the molecule, which can influence non-radiative decay pathways of excited states. This makes Carbazole-d8 a useful tool for studying fluorescence lifetimes, quantum yields, and energy transfer processes.[1][3][4]

-

Reaction Mechanism Studies: As a valuable isotopic label, Carbazole-d8 allows researchers to trace the movement of atoms and identify intermediates in complex chemical transformations, providing a deeper understanding of organic reaction mechanisms.[1][3][4]

-

Analytical Standard: Due to its distinct mass, Carbazole-d8 is an excellent internal standard for the quantitative analysis of carbazole and its derivatives in complex matrices, such as environmental samples or crude oil. It helps to correct for sample loss during preparation and instrumental variability.

References

- 1. What is the use of Carbazole-d8_Chemicalbook [chemicalbook.com]

- 2. Carbazole-d8 | 38537-24-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. clearsynthdeutero.com [clearsynthdeutero.com]

- 5. Carbazole-d8,NH | CAS 38537-24-5 | LGC Standards [lgcstandards.com]

- 6. Carbazole-d8 synthesis - chemicalbook [chemicalbook.com]

- 7. Carbazole D8 | 38537-24-5 | Benchchem [benchchem.com]

- 8. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Technical Guide to the Physical Properties of Carbazole-d8

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the core physical properties of Carbazole-d8, focusing on its melting and boiling points. It includes standardized experimental protocols for the determination of these properties and a workflow visualization to guide laboratory procedures.

Introduction

Carbazole-d8 (1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole) is the deuterated analog of carbazole, an aromatic heterocyclic organic compound. With a molecular weight of 175.26 g/mol , it serves as a valuable tool in various scientific applications, including as an internal standard in mass spectrometry-based analysis and in the synthesis of organic light-emitting diodes (OLEDs). The substitution of hydrogen with deuterium (B1214612) can subtly influence its physicochemical properties and metabolic pathways, making precise characterization essential for its application in drug development and materials science.

Physical Properties

The melting and boiling points of Carbazole-d8 are critical parameters for its purification, handling, and application. These properties are comparable to its non-deuterated counterpart, Carbazole, with minor variations attributable to the isotopic labeling. A summary of these quantitative data is presented below.

| Property | Carbazole-d8 | Carbazole (non-deuterated) |

| Melting Point | 243 °C[1][2] | 246 °C[3] |

| Boiling Point | 355.0 ± 11.0 °C (at 760 mmHg) | 354.8 °C (at 760 mmHg)[3][4] |

| Molecular Formula | C₁₂HD₈N | C₁₂H₉N[3] |

| Molecular Weight | 175.26 g/mol [5] | 167.21 g/mol [3] |

| Appearance | White to light yellow powder/crystal[1][2] | White crystals/plates[4] |

Experimental Protocols

Accurate determination of melting and boiling points requires standardized methodologies. The following protocols outline common laboratory procedures for characterizing solid organic compounds like Carbazole-d8.

3.1 Melting Point Determination (Capillary Method)

This method is based on heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (one end sealed)

-

Thermometer

-

Sample of Carbazole-d8 (finely powdered and dry)

Procedure:

-

Sample Preparation: Crush a small amount of Carbazole-d8 into a fine powder. Tap the open end of a capillary tube into the powder to collect a small sample.[6]

-

Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 1-2 mm.[7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[6]

-

Heating: Begin heating the block. A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, cool the apparatus and begin heating again slowly, at a rate of about 1-2°C per minute, when the temperature is 15-20°C below the expected melting point.[6]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2). The melting point is reported as the range T1-T2.

3.2 Boiling Point Determination (Micro Method)

For solids that can be melted without decomposition, the boiling point can be determined using a micro method, which is suitable for small sample quantities. The Thiele tube method is a common and effective approach.[8]

Apparatus:

-

Thiele tube or oil bath

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil or liquid paraffin)[9]

-

Sample of Carbazole-d8

Procedure:

-

Sample Preparation: Place a small amount of Carbazole-d8 into the small test tube, enough to form a liquid column of about 1-2 cm upon melting.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the sample.[8][10]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]

-

Heating: Immerse the assembly in a Thiele tube filled with heating oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently.[8]

-

Observation: As the temperature rises, the sample will melt and then begin to boil. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[10]

-

Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[10]

Visualization of Experimental Workflow

The logical flow for the physical characterization of Carbazole-d8 can be visualized as follows. This workflow ensures a systematic approach from sample acquisition to final data reporting.

Caption: Workflow for Physical Property Determination of Carbazole-d8.

References

- 1. Carbazole-1,2,3,4,5,6,7,8-d8 | 38537-24-5 | TCI AMERICA [tcichemicals.com]

- 2. Carbazole-1,2,3,4,5,6,7,8-d8 | 38537-24-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. chemcess.com [chemcess.com]

- 4. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. davjalandhar.com [davjalandhar.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

A Technical Guide to the Solubility of Carbazole-d8 in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility of Carbazole-d8 in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative data, outlines detailed experimental methodologies for solubility determination, and presents a logical workflow for applying this critical data.

Core Executive Summary

Carbazole-d8, the deuterated analog of carbazole (B46965), is a crucial compound in various research applications, including as an internal standard in analytical chemistry and in the study of reaction mechanisms and metabolic pathways. Understanding its solubility is paramount for accurate experimental design, formulation development, and ensuring the integrity of research outcomes. This guide consolidates the currently available solubility data for Carbazole-d8 and its non-deuterated counterpart, Carbazole, to provide a practical resource for laboratory use. While specific quantitative data for Carbazole-d8 is limited, the solubility of carbazole serves as a strong proxy, given that deuteration typically has a minimal effect on solubility.

Solubility Data

The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature and pressure. The following tables summarize the available solubility data for Carbazole-d8 and unlabeled Carbazole in a range of common organic solvents.

Table 1: Quantitative and Qualitative Solubility of Carbazole-d8

| Solvent | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | ~83.33 mg/mL (~475.5 mM)[1] | Not Specified | Quantitative data. |

| Acetone | Soluble[2] | Not Specified | Qualitative data. |

| Ethanol | Sparingly soluble[2] | Not Specified | Qualitative data. |

| Water | Practically insoluble, or insoluble[2] | Not Specified | Qualitative data. |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.08 mg/mL (11.87 mM)[1] | Not Specified | This is a formulation for in vivo studies and not a pure organic solvent.[1] |

Table 2: Qualitative Solubility of Unlabeled Carbazole (9H-Carbazole)

| Solvent | Solubility | Temperature | Notes |

| Acetone | Soluble[3] | Not Specified | - |

| Benzene | Soluble (especially at high temperature)[3][4] | Not Specified | - |

| Chloroform | Soluble[3] | Not Specified | - |

| Pyridine | Soluble[3] | Not Specified | - |

| Toluene | Higher solubility[4] | Not Specified | Non-polar solvent.[4] |

| Methanol | More soluble[4] | Not Specified | Polar organic solvent.[4] |

| Ethanol | Slightly soluble[3] | Not Specified | - |

| Ether | Slightly soluble[3] | Not Specified | - |

| Glacial Acetic Acid | Soluble[3] | Not Specified | - |

| Carbon Disulfide | Soluble[3] | Not Specified | - |

| Furfural | Soluble[3] | Not Specified | - |

| N,N-Dimethylformamide (DMF) | High solubility[5][6] | Not Specified | The high solubility is attributed to intermolecular hydrogen bonding.[5][6] |

| Water | Insoluble[3] | Not Specified | - |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for Carbazole-d8 solubility were not found in the initial search, a standard and reliable method for determining the solubility of a crystalline solid like Carbazole-d8 in an organic solvent is the isothermal shake-flask method. The following is a generalized protocol based on established laboratory practices.

Isothermal Shake-Flask Method

Objective: To determine the saturation solubility of Carbazole-d8 in a given organic solvent at a specific temperature.

Materials:

-

Carbazole-d8 (solid)

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with airtight caps (B75204) (e.g., screw-cap glass vials)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Carbazole-d8 to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of Carbazole-d8.

-

Prepare a calibration curve using standard solutions of Carbazole-d8 of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This concentration represents the solubility of Carbazole-d8 in the solvent at the specified temperature.

-

The solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).

-

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for determining and applying Carbazole-d8 solubility data.

Caption: Workflow for Carbazole-d8 Solubility Determination and Application.

This guide provides a foundational understanding of Carbazole-d8 solubility. It is important to note that for critical applications, experimental verification of solubility under the specific conditions of your experiment is highly recommended.

References

- 1. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. Carbazole | 86-74-8 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

Spectroscopic Data of Carbazole-d8: An In-depth Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for deuterated carbazole (B46965) (Carbazole-d8), a critical isotopically labeled compound for researchers, scientists, and drug development professionals. The information presented herein is essential for the accurate identification, quantification, and structural elucidation of this important molecule in various scientific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the successful deuteration and determining the isotopic purity of Carbazole-d8.

Proton (¹H) and Deuterium (B1214612) (²H) NMR

In the ¹H NMR spectrum of fully deuterated Carbazole-d8, the aromatic proton signals observed in the spectrum of unlabeled carbazole are expected to be absent. The presence of any residual proton signals would indicate incomplete deuteration.

Conversely, the ²H NMR spectrum provides direct evidence of deuterium incorporation. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.[1] The signals are typically broader due to the quadrupolar nature of the deuterium nucleus. The integration of these signals allows for the quantification of deuterium at each position.[1]

Table 1: Predicted ²H NMR Chemical Shifts for Carbazole-d8

| Position | Predicted Chemical Shift (δ, ppm) |

| D1, D8 | ~8.1 |

| D4, D5 | ~7.5 |

| D2, D7 | ~7.4 |

| D3, D6 | ~7.2 |

Note: These predicted values are based on the typical ¹H NMR chemical shifts of carbazole and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum of Carbazole-d8 offers valuable insights into the carbon skeleton and the extent of deuteration. A key feature is the splitting of carbon signals due to one-bond carbon-deuterium coupling (¹J C-D). Carbons directly bonded to deuterium will appear as multiplets, typically triplets, following the 2nI+1 rule where I=1 for deuterium.[1] Furthermore, an isotopic effect can be observed as a slight upfield shift in the chemical shifts of the deuterated carbons compared to their protonated counterparts.

Table 2: ¹³C NMR Spectroscopic Data for Carbazole and Expected Data for Carbazole-d8

| Position | Carbazole ¹³C Chemical Shift (δ, ppm) | Expected Carbazole-d8 ¹³C Signal |

| C1, C8 | 110.8 | Triplet, upfield shifted |

| C2, C7 | 125.8 | Triplet, upfield shifted |

| C3, C6 | 118.8 | Triplet, upfield shifted |

| C4, C5 | 120.3 | Triplet, upfield shifted |

| C4a, C4b | 122.8 | Singlet |

| C8a, C9a | 139.9 | Singlet |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is highly sensitive to isotopic substitution. The increased mass of deuterium compared to hydrogen leads to a predictable shift of vibrational frequencies to lower wavenumbers.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum of Carbazole-d8 compared to carbazole is the shift of the C-H stretching vibrations. The aromatic C-H stretching bands, typically found in the 3100-3000 cm⁻¹ region, are replaced by C-D stretching vibrations at significantly lower frequencies, generally in the 2300-2200 cm⁻¹ range.[1] The N-H stretching vibration is expected to remain largely unaffected.

Raman Spectroscopy

Similar to IR spectroscopy, the Raman spectrum of Carbazole-d8 will exhibit a shift in the C-H vibrational modes to lower frequencies upon deuteration. Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds, and can be used to further confirm the deuteration of the aromatic rings.

Table 3: Key Vibrational Frequencies for Carbazole and Predicted Frequencies for Carbazole-d8

| Vibrational Mode | Carbazole (Typical Wavenumber, cm⁻¹) | Carbazole-d8 (Predicted Wavenumber, cm⁻¹) |

| Aromatic C-H Stretch | ~3050 | N/A |

| Aromatic C-D Stretch | N/A | ~2260 |

| N-H Stretch | ~3419[2] | ~3419 |

| Aromatic C-C Stretch | 1600-1450 | Similar with slight shifts |

| C-H Out-of-Plane Bend | ~750 | N/A |

| C-D Out-of-Plane Bend | N/A | Lower frequency than C-H bend |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and isotopic purity of Carbazole-d8.

The electron ionization (EI) mass spectrum of Carbazole-d8 will show a molecular ion peak (M⁺) at m/z 175, corresponding to the molecular weight of C₁₂HD₈N.[1] This is 8 mass units higher than the molecular ion of unlabeled carbazole (m/z 167). The fragmentation pattern of aromatic compounds often involves the loss of small neutral molecules. For carbazole, a notable fragment is observed at m/z 139, corresponding to the loss of HCN. A similar fragmentation pathway can be expected for Carbazole-d8.

Table 4: Mass Spectrometry Data for Carbazole-d8

| Parameter | Value |

| Molecular Formula | C₁₂HD₈N |

| Molecular Weight | 175.26 g/mol [3] |

| Theoretical Monoisotopic Mass | 175.1237 u |

| Major Fragment (M-HCN) | m/z 147 (Expected) |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of Carbazole-d8 in a suitable non-deuterated solvent (e.g., chloroform, acetone) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid issues with shimming.

²H NMR Acquisition:

-

Use a high-field NMR spectrometer equipped with a deuterium probe.

-

Acquire the spectrum unlocked, as a deuterated solvent is not used for locking.

-

Shim the magnetic field using the proton signal of the solvent.

-

Set the spectral width to cover the expected chemical shift range of aromatic deuterons.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the deuterium signal is inherently weaker than the proton signal.

¹³C NMR Acquisition:

-

Use a high-field NMR spectrometer.

-

Acquire the spectrum with proton decoupling to simplify the spectrum and enhance sensitivity.

-

A longer acquisition time and a higher number of scans are typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of Carbazole-d8 in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone).

-

Apply a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

-

Record a background spectrum of the clean salt plate.

-

Place the sample plate in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

Raman Spectroscopy

Sample Preparation:

-

Place a small amount of the crystalline Carbazole-d8 powder onto a microscope slide or into a capillary tube.

Data Acquisition:

-

Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Focus the laser beam onto the sample.

-

Collect the scattered light and disperse it onto a detector.

-

The spectral range should be set to observe the key vibrational modes, including the C-D stretching region.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of Carbazole-d8 in a suitable volatile solvent (e.g., toluene (B28343) or isooctane).[]

-

If used as an internal standard, add a known amount to the sample solution.[]

Data Acquisition:

-

Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The GC will separate Carbazole-d8 from any impurities.

-

The MS will detect the ions and generate a mass spectrum.

-

Set the mass spectrometer to scan a mass range that includes the molecular ion of Carbazole-d8 (m/z 175) and its expected fragments.

Visualizations

The following diagrams illustrate key workflows in the analysis of Carbazole-d8.

Caption: Workflow for the comprehensive spectroscopic analysis of Carbazole-d8.

Caption: General workflow for the synthesis and purification of Carbazole-d8.

References

An In-depth Technical Guide to the Synthesis and Purification of Carbazole-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Carbazole-d8 (1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole), an isotopically labeled aromatic heterocyclic compound. This document details the prevalent synthesis routes, purification strategies, and analytical characterization, making it an essential resource for professionals in organic synthesis, medicinal chemistry, and materials science. Carbazole-d8 serves as a crucial tool in various research applications, including as an internal standard in analytical chemistry, a tracer in metabolic studies, and in the development of organic electronic devices.[1]

Physicochemical Properties and Data

Carbazole-d8 is a deuterated analog of carbazole (B46965) where eight hydrogen atoms on the aromatic rings have been replaced with deuterium (B1214612). This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature for its application in mass spectrometry-based assays.[2]

| Property | Value | Reference |

| CAS Number | 38537-24-5 | [2][3] |

| Molecular Formula | C₁₂HD₈N | [4] |

| Molecular Weight | 175.26 g/mol | [2][4] |

| Exact Mass | 175.12371 u | [2][3] |

| Isotopic Purity | Typically ≥98 atom % D | [2] |

| Chemical Purity | ≥95% (CP) | |

| Appearance | Colorless to light yellow solid | [5] |

| Solubility | Soluble in aromatic hydrocarbon solvents (e.g., benzene, dichloromethane), insoluble in water. | [5] |

Synthesis of Carbazole-d8

The most common and efficient method for the synthesis of Carbazole-d8 is through hydrogen-deuterium exchange (H/D exchange) reactions on unlabeled carbazole. This approach leverages the direct replacement of protium (B1232500) (¹H) with deuterium (²H) atoms on the aromatic scaffold.

Hydrogen-Deuterium Exchange with Heavy Water and Trifluoroacetic Anhydride

A widely cited method involves the reaction of carbazole with heavy water (D₂O) in the presence of trifluoroacetic anhydride.[2][4] This reaction is typically carried out at elevated temperatures in a sealed reactor.

Reaction Scheme:

References

A Technical Guide to the Deuteration of Carbazole to Carbazole-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis of Carbazole-d8, a deuterated form of carbazole (B46965). The incorporation of deuterium (B1214612) into the carbazole structure offers enhanced stability and unique properties valuable in various scientific and industrial applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as an internal standard in analytical chemistry.[1][2][3] This document details various synthetic protocols, presents quantitative data for comparison, and provides visual representations of the experimental workflows.

Synthetic Strategies for Carbazole Deuteration

The preparation of Carbazole-d8 primarily involves the exchange of hydrogen atoms with deuterium atoms on the carbazole ring. This is typically achieved through isotopic exchange reactions using a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂), often facilitated by a catalyst. The most common approaches are acid-catalyzed and transition metal-catalyzed deuteration.

Acid-Catalyzed Deuteration

Acid-catalyzed methods are a straightforward approach to achieving high levels of deuteration. These reactions typically employ a strong acid catalyst in the presence of a deuterium source.

One common method involves the use of trifluoroacetic anhydride (B1165640) and heavy water.[4][5] Another approach utilizes trifluoromethanesulfonic acid with deuterated water. These methods are effective but can require high temperatures and repeated cycles to achieve high isotopic purity.[4][5]

Transition Metal-Catalyzed Deuteration

Transition metal catalysis offers an alternative route for the deuteration of carbazoles, often under milder reaction conditions and with high selectivity. Various catalytic systems have been developed for this purpose.

A novel method utilizes an iridium/silver-based catalyst system with D₂O as the deuterium source.[6][7][8] This approach leverages a directing group to achieve isotopic incorporation and has been successfully applied to the late-stage functionalization of complex molecules.[6][7] Another effective method employs Ruthenium nanocatalysts with D₂ or T₂ gas as the isotopic source.[6]

Comparative Analysis of Deuteration Methods

The choice of deuteration method depends on factors such as desired isotopic purity, scalability, cost, and tolerance to functional groups. The following table summarizes the quantitative data from various reported methods.

| Method | Catalyst/Reagents | Deuterium Source | Temperature | Time | Deuteration Level (Single Cycle) | Overall Yield | Isotopic Purity (After Multiple Cycles) | Reference |

| Acid-Catalyzed (Method 1) | Trifluoroacetic anhydride | D₂O | 240°C | 24 h | ~79% | 97% | 99% (after 4 cycles) | [4][5] |

| Acid-Catalyzed (Method 2) | Trifluoromethanesulfonic acid | D₂O | - | - | - | - | "very pure" | |

| Transition Metal-Catalyzed (Ir/Ag) | [Cp*IrCl₂]₂ / AgNTf₂ | D₂O | 100°C | 20 h | up to 95% | - | - | [7][8] |

| Transition Metal-Catalyzed (Ru) | Ruthenium nanocatalysts | D₂ gas | - | - | High isotope uptakes | - | - | [6] |

Data not available is denoted by "-".

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol for Acid-Catalyzed Deuteration with Trifluoroacetic Anhydride

This protocol is adapted from a patented synthesis method.[5]

Materials:

-

Carbazole (30 g)

-

Cyclohexane (30 mL)

-

Trifluoroacetic anhydride (20 g)

-

Heavy water (D₂O, 80 g)

Procedure:

-

In a 250 mL reactor, combine carbazole, cyclohexane, trifluoroacetic anhydride, and heavy water.

-

Seal the reactor and heat to 240°C with stirring for 24 hours.

-

After the reaction is complete, cool the reactor and analyze the degree of deuteration using GC-MS. A single cycle is reported to achieve approximately 79% deuteration.[4][5]

-

To achieve higher isotopic purity, the reaction can be repeated. After four cycles, a deuteration degree of 99% and a yield of 97% (24.3 g) can be obtained.[5]

General Protocol for Iridium/Silver-Catalyzed Deuteration

This general method is described for the deuteration of indoles and carbazoles.[8]

Materials:

-

Carbazole substrate (0.23 mmol)

-

[Cp*IrCl₂]₂ (5 mol %)

-

AgNTf₂ (20 mol %)

-

1,2-Dichloroethane (DCE, 917 μL)

-

Heavy water (D₂O, 83 μL, 20 equiv)

Procedure:

-

To a reaction tube, add the carbazole substrate, [Cp*IrCl₂]₂, and AgNTf₂.

-

Seal the reaction tube with a Teflon-lined screw cap, evacuate, and purge with N₂ (3 cycles).

-

Under a nitrogen atmosphere, add 1,2-DCE and D₂O using a syringe.

-

Seal the reaction tube with parafilm and allow it to stir at 100°C for 20 hours.

-

Monitor the reaction progress by TLC.

Visualizing the Process

The following diagrams illustrate the workflow and logic of the carbazole deuteration process.

Caption: General experimental workflow for the synthesis and purification of Carbazole-d8.

Caption: Simplified signaling pathways for acid- and metal-catalyzed deuteration of carbazole.

Characterization of Carbazole-d8

The successful synthesis and isotopic purity of Carbazole-d8 are confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for determining the degree of deuteration. The mass spectrum of Carbazole-d8 will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to the non-deuterated carbazole, reflecting the number of deuterium atoms incorporated.[4] The relative intensities of the isotopic peaks allow for accurate quantification of isotopic enrichment.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A significant reduction or absence of signals in the aromatic region confirms the replacement of hydrogen with deuterium.

-

²H NMR: Directly probes the deuterium atoms, providing information about their location on the carbazole ring.[4]

-

¹³C NMR: The signals of deuterated carbons appear as multiplets due to one-bond carbon-deuterium coupling (¹J_C-D).[4] A slight upfield shift (isotope effect) in the resonance of the attached carbon atom is also observed.[4]

-

-

Vibrational Spectroscopy (IR and Raman): The C-H stretching vibrations typically seen around 3100-3000 cm⁻¹ are shifted to a lower frequency range of 2300-2200 cm⁻¹ for the C-D stretching vibrations due to the increased reduced mass of the C-D bond.[4]

Conclusion

The deuteration of carbazole to yield Carbazole-d8 can be achieved through various effective methods, primarily categorized as acid-catalyzed and transition metal-catalyzed reactions. The choice of method will be dictated by the specific requirements of the research or application, including the desired level of deuteration, scale of the reaction, and economic considerations. The analytical techniques outlined are crucial for confirming the successful synthesis and ensuring the high isotopic purity required for demanding applications in materials science, drug development, and analytical research.

References

- 1. What is the use of Carbazole-d8_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Carbazole-d8 ( Carbazole-1,2,3,4,5,6,7,8-d 8 98atom%D ) Innovation for Organic Electronics and Advanced Research - Mesbah Energy [irisotope.com]

- 4. Carbazole D8 | 38537-24-5 | Benchchem [benchchem.com]

- 5. Carbazole-d8 synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Iridium/Silver-Catalyzed H/D Exchange for Perdeuteration of Indoles and Site-Selective Deuteration of Carbazoles: Application in Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Commercial Suppliers and Technical Guide for High-Purity Carbazole-d8

An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Carbazole-d8, a deuterated form of carbazole (B46965), for researchers, scientists, and professionals in drug development. This document details commercially available sources, key quantitative data, and experimental protocols for its application as an internal standard and tracer compound.

Carbazole-d8 (1,2,3,4,5,6,7,8-octadeuteriocarbazole) is a valuable tool in various scientific disciplines due to its isotopic stability and distinct mass difference from its non-deuterated counterpart. Its applications span quantitative mass spectrometry, metabolic studies, and environmental analysis.

Commercial Availability and Specifications

A range of chemical suppliers offer high-purity Carbazole-d8. The quality and specifications can vary between suppliers, making it crucial for researchers to select a product that meets the requirements of their specific application. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | Carbazole-1,2,3,4,5,6,7,8-d8 | 38537-24-5 | ≥98 | ≥95% (CP) | 175.26 |

| Cambridge Isotope Laboratories, Inc. | Carbazole (ring-D8, 98%) | 38537-24-5 | 98 | 98% | 175.26 |

| BOC Sciences | carbazole-[d8] | 38537-24-5 | 98 | - | - |

| Tokyo Chemical Industry (TCI) | Carbazole-1,2,3,4,5,6,7,8-d8 | 38537-24-5 | >98.0 | >98.0% (GC) | 175.26 |

| LGC Standards | Carbazole (D8,98%) | 38537-24-5 | 98 | - | - |

| Benchchem | Carbazole D8 | 38537-24-5 | Typically ≥98 | - | 175.26 |

| Mesbah Energy Co. | Carbazole-d8 | - | High-purity | - | - |

| Chiron | Carbazole-d8 | 97960-57-1 | - | - | - |

Synthesis and Quality Control

The most common method for synthesizing Carbazole-d8 is through an isotopic exchange reaction.[1] This process typically involves reacting carbazole with a deuterium (B1214612) source, such as heavy water (D₂O), often in the presence of a catalyst like trifluoroacetic anhydride.[1] To achieve high isotopic enrichment (e.g., 99%), multiple reaction cycles may be necessary.[1]

The quality and purity of Carbazole-d8 are critical for its use in sensitive analytical applications. The primary analytical techniques used for quality control include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for determining both chemical and isotopic purity.[1] It separates the deuterated compound from any non-deuterated or partially deuterated carbazole, and the mass spectrometer allows for precise quantification of deuterium incorporation by analyzing the mass-to-charge ratio (m/z) of the molecular ion.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can be used to confirm the structure and assess the degree of deuteration. In ¹H NMR, the absence of signals in the aromatic region indicates successful deuterium substitution. In ¹³C NMR, the signals of deuterated carbons appear as multiplets due to one-bond carbon-deuterium coupling.[1]

Experimental Protocols and Applications

Carbazole-d8 serves as a critical tool in a variety of experimental contexts. Its primary utility lies in its ability to be distinguished from its endogenous, non-deuterated form by mass spectrometry.

Carbazole-d8 as an Internal Standard in Quantitative Mass Spectrometry

The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, injection volume, and ionization efficiency.

Detailed Experimental Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte (non-deuterated carbazole or a related compound) in a suitable organic solvent (e.g., methanol, acetonitrile, or toluene) at a known concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of Carbazole-d8 in the same solvent at a known concentration (e.g., 1 mg/mL).

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a known amount of the analyte stock solution into a matrix that mimics the study samples (e.g., plasma, urine, or environmental water).

-

To each calibration standard, add a fixed concentration of the Carbazole-d8 internal standard. A common practice is to use a concentration in the mid-range of the analyte's calibration curve.

-

-

Sample Preparation:

-

To each unknown sample, add the same fixed concentration of the Carbazole-d8 internal standard as was added to the calibration standards.

-

Perform the necessary sample extraction and cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction).

-

-

LC-MS/MS Analysis:

-

Analyze the prepared calibration standards and samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Monitor the specific mass transitions for both the analyte and Carbazole-d8.

-

-

Data Analysis:

-

For each calibration standard and sample, calculate the peak area ratio of the analyte to the Carbazole-d8 internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Carbazole-d8 as a Tracer in Environmental and Metabolic Studies

Carbazole-d8 can be used as a tracer to study the fate and transport of carbazole and related compounds in environmental systems or their metabolism in biological systems.[2]

General Experimental Workflow:

-

Introduction of the Tracer: Introduce a known amount of Carbazole-d8 into the system of interest (e.g., a soil column, a bioreactor, or a laboratory animal).

-

Sample Collection: Collect samples from the system over time (e.g., water samples, tissue samples).

-

Sample Preparation: Extract and concentrate the analytes from the collected samples.

-

Analysis: Analyze the samples using a sensitive analytical technique, typically GC-MS or LC-MS/MS, to differentiate and quantify both the deuterated tracer and any non-deuterated compounds.

-

Data Interpretation: By tracking the concentration and transformation of Carbazole-d8 over time and in different parts of the system, researchers can elucidate transport pathways, degradation rates, and metabolic products.

Biological Significance of the Carbazole Moiety

While Carbazole-d8 itself is primarily used as an analytical tool, the carbazole structural motif is found in many biologically active natural products and synthetic compounds.[3][4] Carbazole derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4]

The metabolism of carbazole in biological systems is an important area of study. The cytochrome P450 (CYP) family of enzymes plays a key role in the biotransformation of carbazole and its derivatives.[5] Understanding these metabolic pathways is crucial for drug development and toxicology.

Conclusion

High-purity Carbazole-d8 is an indispensable tool for modern analytical and research laboratories. Its commercial availability from a variety of suppliers, coupled with well-established analytical methods for its quality control, ensures its reliable performance. The detailed experimental protocols provided in this guide for its use as an internal standard and a tracer compound will aid researchers in designing and executing robust and accurate experiments. Furthermore, an appreciation for the biological relevance of the carbazole core structure provides a broader context for its application in drug metabolism and related fields.

References

- 1. echemcom.com [echemcom.com]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Carbazole-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for Carbazole-d8. The information is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding for professionals in research and development.

Chemical Identification and Properties

Carbazole-d8 is the deuterated analogue of Carbazole, an aromatic heterocyclic compound. It is commonly used as an internal standard in analytical chemistry and as a research compound in various studies.[1][2]

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Product Name | Carbazole-d8 |

| Synonyms | CARBAZOLE (RING-D8), Carbazole-1,2,3,4,5,6,7,8-d8, 9H-Carbazole-d8 |

| CAS Number | 38537-24-5[3][4][5] |

| Molecular Formula | C₁₂D₈HN[5] or C₁₂HD₈N[6] |

| Molecular Weight | 175.26 g/mol [3][5][7] |

| Appearance | White to light yellow or slightly grey crystalline powder.[4][6] |

Table 2: Physical and Chemical Properties Note: Some data is for the unlabeled form (Carbazole, CAS 86-74-8) as specific data for the deuterated form is not always available.

| Property | Value |

|---|---|

| Melting Point | 243 - 247 °C (for unlabeled form)[6] |

| Boiling Point | 355 °C (for unlabeled form)[2][6] |

| Solubility | Soluble in acetone, sparingly soluble in ethanol, and practically insoluble in water.[6] |

| Storage Temperature | Room temperature[3], some suppliers recommend +20°C[3] or under 25°C.[6] Store away from light and moisture.[8] |

Hazard Identification and Classification

Carbazole-d8 is classified as hazardous. It is crucial to understand its potential health and environmental effects before handling.

Table 3: Hazard Identification and Classification

| Category | Classification and Statements |

|---|---|

| GHS Signal Word | Warning [5][8] |

| Hazard Statements | H351: Suspected of causing cancer.[4][5] H373: May cause damage to organs through prolonged or repeated exposure.[4] H341: Suspected of causing genetic defects.[5] H410: Very toxic to aquatic life with long lasting effects.[4] H413: May cause long lasting harmful effects to aquatic life.[5][8] H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7] |

| Precautionary Statements | P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[4][9] P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4] P273: Avoid release to the environment.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] P308 + P313: IF exposed or concerned: Get medical advice/attention.[4][5] P391: Collect spillage.[4] P405: Store locked up.[5] P501: Dispose of contents/container to an approved waste disposal plant.[4][5] |

| Transport Information | UN Number: UN3077, Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Carbazole-d8), Hazard Class: 9, Packing Group: III.[6] |

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is mandatory when working with Carbazole-d8 to minimize exposure and ensure safety.

-

Work in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[12]

-

Use a local exhaust system if handling indoors to control dust generation.[6]

A comprehensive set of PPE is required for handling Carbazole-d8.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

|---|---|

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10] |

| Skin Protection | Wear chemical-resistant, impervious gloves (inspected prior to use) and protective clothing. Fire/flame resistant clothing is also recommended.[10] |

| Respiratory Protection | If exposure limits are exceeded or dust is generated, use a full-face respirator with an appropriate particle filter (e.g., P95 or P100).[7][10] Respirators must be approved under government standards like NIOSH (US) or CEN (EU).[7] |

-

Avoid contact with skin and eyes.[10]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]

-

After handling, wash hands and face thoroughly. Do not eat, drink, or smoke in the handling area.[6]

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[10]

-

Keep the container protected from light.[6]

-

Store locked up and apart from incompatible materials such as strong oxidizing agents and strong bases.[5][12]

Emergency and First Aid Procedures

Immediate and appropriate response is critical in the event of an accidental exposure or spill.

Table 5: First Aid Measures

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Move the victim into fresh air. If not breathing, give artificial respiration. Consult a physician.[7][10] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[7][10] |

| Eye Contact | Rinse thoroughly and cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Immediate medical attention is required.[6][10] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7] |

-

Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment. Avoid dust formation and breathing dust/vapors.[7][10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.[7][10]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust. Use spark-proof tools.[7][10] Keep in suitable, closed containers for disposal.[7]

Fire-Fighting and Disposal

Table 6: Fire-Fighting and Disposal Procedures

| Procedure | Details |

|---|---|

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] |

| Specific Hazards | Thermal decomposition can lead to the release of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6] |

| Fire-Fighter Protection | Wear a self-contained breathing apparatus for firefighting if necessary.[7][10] |

| Disposal | The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.[10] Dispose of contents and container in accordance with local, regional, and national regulations.[6] |

Safe Handling Workflow

The following diagram illustrates the lifecycle and safe handling workflow for Carbazole-d8 within a laboratory setting.

Caption: Workflow for Safe Handling of Carbazole-d8 in a Lab Setting.

References

- 1. Carbazole-d8 | 38537-24-5 [chemicalbook.com]

- 2. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]

- 3. Carbazole-d8,NH | CAS 38537-24-5 | LGC Standards [lgcstandards.com]

- 4. Carbazole-1,2,3,4,5,6,7,8-d8 | 38537-24-5 | TCI AMERICA [tcichemicals.com]

- 5. Carbazole-1,2,3,4,5,6,7,8-d8 ≥98 atom % D, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. capotchem.cn [capotchem.cn]

- 8. Carbazole (ring-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-2134-0.1 [isotope.com]

- 9. Carbazole-1,2,3,4,5,6,7,8-d8 | 38537-24-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

Unveiling the Mass of Carbazole D8: A Technical Guide to Theoretical and Experimental Analysis

For researchers, scientists, and drug development professionals, precise molecular mass determination is a cornerstone of chemical analysis. This in-depth technical guide provides a comprehensive overview of the theoretical and experimental mass of Carbazole D8, a deuterated analog of carbazole. The document outlines the key mass characteristics, details a robust experimental protocol for its determination via high-resolution mass spectrometry, and presents a visual workflow to elucidate the analytical process.

Quantitative Mass Data Summary

The accurate determination of a molecule's mass is critical for its identification, purity assessment, and use in quantitative studies. For this compound, in which eight hydrogen atoms are replaced by deuterium, a heavier isotope, a significant mass shift is observed compared to its non-deuterated counterpart. The following table summarizes the key theoretical and commonly cited mass values for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₂HD₈N | [1] |

| Theoretical Monoisotopic Mass | 175.12371 u | [2] |

| Theoretical Exact Mass | 175.123713 g/mol | [1][3] |

| Molecular Weight | 175.25 - 175.26 g/mol | [4][5] |

Experimental Determination of Mass: A Detailed Protocol

The experimental verification of this compound's mass is typically achieved using high-resolution mass spectrometry (HRMS). This technique provides the high mass accuracy required to confirm the elemental composition and isotopic enrichment of the molecule.[6] The following protocol details a standard operating procedure for the accurate mass measurement of this compound using Direct Infusion Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).[3]

1. Sample Preparation:

-

Solvent Selection: Prepare a stock solution of this compound in a high-purity solvent suitable for electrospray ionization, such as methanol (B129727), acetonitrile, or a mixture of methanol and water (50:50 v/v).[3][5]

-

Concentration: The final concentration for direct infusion should be approximately 5-10 µg/mL.[5] For a compound with the molecular weight of this compound, this ensures a stable ion beam and sufficient signal intensity.[3]

-

Filtration: To prevent clogging of the infusion line and ion source, filter the sample solution through a 0.45 µm syringe filter.[5]

-

Vial Selection: Use glass autosampler vials with screw caps (B75204) and PTFE/silicone septa to avoid contamination from plasticizers.[5]

2. Instrument Calibration and Setup:

-

Mass Calibration: Calibrate the mass spectrometer across the desired m/z range using a suitable calibration standard, such as Leucine-Enkephalin.[3] This can be done via direct infusion of the calibrant solution to ensure a stable ion beam.[3]

-

Ionization Mode: Select the appropriate ionization mode. For this compound, positive ion mode ([M+H]⁺) is typically used. The addition of 0.1% formic acid to the sample solution can aid in protonation.[3]

-

Instrument Parameters: Optimize the instrument settings, including resolution and sensitivity, according to the manufacturer's guidelines for accurate mass measurement. A minimum instrument resolution of 10,000 (FWHM) is recommended.[3]

3. Data Acquisition:

-

Direct Infusion: Introduce the prepared this compound sample into the mass spectrometer's ion source via a syringe pump at a constant flow rate.[3]

-

Data Recording: Acquire mass spectra in profile (continuum) mode to ensure accurate peak centroiding.[4] Record data over a sufficient period to obtain a stable signal and allow for the selection of high-quality scans for averaging.[2]

4. Data Analysis:

-

Peak Centroiding: The data system will determine the centroid of the peak corresponding to the [M+H]⁺ ion of this compound.

-

Mass Determination: The accurate mass is calculated based on the instrument's calibration.

-

Elemental Composition Confirmation: Use the accurate mass measurement to confirm the elemental composition (C₁₂HD₈N) of the molecule. The measured mass should be within a narrow error margin (typically < 5 ppm) of the theoretical exact mass.[2]

Experimental Workflow for Mass Determination

The following diagram illustrates the logical steps involved in the experimental determination of the accurate mass of this compound using direct infusion ESI-TOF MS.

This technical guide provides a foundational understanding of the theoretical and experimental mass of this compound. Adherence to the detailed experimental protocol is crucial for obtaining accurate and reliable data, which is paramount for the successful application of this deuterated compound in research and development.

References

- 1. Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exact mass measurement on an electrospray ionization time-of-flight mass spectrometer: error distribution and selective averaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 4. rsc.org [rsc.org]

- 5. uib.no [uib.no]

- 6. Fiehn Lab - Accurate Mass [fiehnlab.ucdavis.edu]

Determining the Isotopic Enrichment of Carbazole-D8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic enrichment of Carbazole-D8, a deuterated analog of carbazole. Due to its unique properties, Carbazole-D8 is a valuable tool in various scientific and industrial fields, including fluorescence studies, organic electronics, and as an isotopic label for tracing reactions in organic synthesis.[1][2][3] Accurate determination of its isotopic purity is crucial for the reliability and reproducibility of experimental results.

Core Analytical Techniques

The primary methods for determining the isotopic enrichment of Carbazole-D8 are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in the qualitative and quantitative analysis of deuterated compounds.

Mass Spectrometry (MS): MS is a powerful technique for determining isotopic purity by analyzing the mass-to-charge ratio (m/z) of ions. For Carbazole-D8, the incorporation of eight deuterium (B1214612) atoms results in a significant mass shift compared to its non-deuterated counterpart.[4] High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Orbitrap, are particularly well-suited for resolving and quantifying the isotopic distribution.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used to confirm the positions of isotopic labeling.[9] While ¹H NMR would show the absence of signals at the deuterated positions, ²H (Deuterium) NMR spectroscopy directly observes the deuterium nuclei, offering a quantitative measure of deuteration at specific sites.[4] A combined ¹H NMR and ²H NMR approach can provide a highly accurate determination of isotopic abundance.[10]

Quantitative Data Summary

The isotopic enrichment of Carbazole-D8 is a critical parameter, with commercially available standards typically boasting high purity. The synthesis process can be optimized to achieve near-complete deuteration.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂HD₈N | [4] |

| Molecular Weight | 175.26 g/mol | [4] |

| Theoretical Monoisotopic Mass (Carbazole) | 167.07350 u | [4] |

| Theoretical Monoisotopic Mass (Carbazole-D8) | 175.12371 u | [4] |

| Commercial Isotopic Purity | ≥98 atom % D | [1][4][11] |

| Deuteration Level (1 cycle of synthesis) | ~79% | [4] |

| Deuteration Level (4 cycles of synthesis) | ~99% | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of isotopic enrichment. Below are protocols for the recommended analytical techniques.

Protocol 1: Isotopic Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile compounds like Carbazole-D8.

1. Objective: To separate Carbazole-D8 from its non-deuterated and partially deuterated analogs and to quantify the isotopic enrichment.

2. Materials:

- Carbazole-D8 sample

- High-purity solvent (e.g., Toluene, Isooctane)

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

- Appropriate GC column for aromatic compound separation

3. Procedure:

- Sample Preparation: Dissolve a known amount of the Carbazole-D8 sample in a suitable high-purity solvent to a final concentration of approximately 1 µg/mL.

- GC-MS Instrument Setup:

- Injector: Set to a temperature of 250°C.

- Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate.

- MS Transfer Line: Set to 280°C.

- Ion Source: Set to 230°C.

- MS Quadrupole: Set to 150°C.

- Acquisition Mode: Full scan mode to detect all ions and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

- Data Acquisition: Inject the sample onto the GC column. The compounds will separate based on their boiling points and interaction with the stationary phase. The eluting compounds will be ionized and their mass-to-charge ratios detected by the mass spectrometer.

- Data Analysis:

- Identify the peaks corresponding to Carbazole (m/z 167), and Carbazole-D8 (m/z 175), as well as any partially deuterated species.

- Integrate the peak areas for each isotopic species.

- Calculate the isotopic enrichment using the following formula:

- % Isotopic Enrichment = [Area(D8) / (Sum of Areas of all isotopic species)] x 100

Protocol 2: Isotopic Enrichment Analysis by High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS)

This technique is suitable for a wide range of compounds and provides high mass accuracy.[7][8][9]

1. Objective: To accurately determine the isotopic distribution of Carbazole-D8 using high-resolution mass spectrometry.

2. Materials:

- Carbazole-D8 sample

- Non-deuterated Carbazole standard

- High-purity LC-MS grade solvents (e.g., acetonitrile (B52724), water, methanol)

- High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) coupled to a Liquid Chromatograph

3. Procedure:

- Sample Preparation: Prepare solutions of the Carbazole-D8 sample and the non-deuterated standard in a suitable solvent at a concentration of approximately 100 µg/kg.[5]

- LC-MS Instrument Setup:

- LC Column: A C18 column is typically suitable.

- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

- Flow Rate: 0.2-0.4 mL/min.

- Mass Spectrometer: Operate in positive ion electrospray ionization (ESI) mode.

- Acquisition Mode: Full scan mode with high resolution (>60,000).

- Data Acquisition: Inject the samples. The mass spectrometer will record the high-resolution mass spectra of the eluting peaks.

- Data Analysis:

- Extract the ion chromatograms for the theoretical exact masses of Carbazole (167.07350 u) and Carbazole-D8 (175.12371 u).[4]

- Analyze the mass spectrum of the Carbazole-D8 peak to determine the relative intensities of the ions corresponding to the fully deuterated, partially deuterated, and non-deuterated forms.

- Calculate the isotopic enrichment by comparing the integrated peak areas of each isotopologue.[7]

Protocol 3: Determination of Deuteration Site and Purity by NMR Spectroscopy

This protocol allows for the confirmation of the deuteration positions and provides a quantitative measure of isotopic enrichment.

1. Objective: To directly observe the deuterium atoms and quantify the level of deuteration at each position in the Carbazole-D8 molecule.

2. Materials:

- Carbazole-D8 sample

- Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)

- NMR Spectrometer equipped with a deuterium probe

3. Procedure:

- Sample Preparation: Dissolve an appropriate amount of the Carbazole-D8 sample in the chosen deuterated NMR solvent.

- NMR Instrument Setup:

- Acquire a standard ¹H NMR spectrum to check for any residual proton signals in the aromatic region.

- Switch to the ²H channel and acquire a ²H NMR spectrum.

- Data Acquisition: Acquire the ²H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

- Data Analysis:

- The chemical shifts in the ²H NMR spectrum will be nearly identical to those in the ¹H NMR spectrum of non-deuterated carbazole.[4]

- Integrate the signals in the ²H NMR spectrum. The total integral corresponds to the total amount of deuterium.

- If residual proton signals are observed in the ¹H NMR spectrum, the isotopic enrichment can be calculated by comparing the integrals of the corresponding signals in the ¹H and ²H spectra.[10]

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the analytical processes for determining the isotopic enrichment of Carbazole-D8.

References

- 1. What is the use of Carbazole-d8_Chemicalbook [chemicalbook.com]

- 2. clearsynthdeutero.com [clearsynthdeutero.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Carbazole D8 | 38537-24-5 | Benchchem [benchchem.com]

- 5. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 6. benchchem.com [benchchem.com]

- 7. almacgroup.com [almacgroup.com]

- 8. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbazole-1,2,3,4,5,6,7,8-d8 ≥98 atom % D, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Use of Carbazole-d8 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Carbazole-d8 as an internal standard in the quantitative analysis of carbazole (B46965) and its derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). This document includes detailed experimental protocols, data presentation, and visualizations to facilitate accurate and reproducible results in research, environmental monitoring, and drug development contexts.

Application Notes

Introduction to Carbazole and the Need for an Internal Standard

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds. They are of significant interest due to their presence as environmental contaminants, particularly as byproducts of incomplete combustion and industrial processes. In the pharmaceutical realm, the carbazole scaffold is a key structural motif in many biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and neuroprotective activities.[1][2][3]

Accurate quantification of carbazoles in complex matrices such as soil, water, and biological tissues is crucial for both environmental risk assessment and pharmacokinetic studies in drug development. However, the analytical process, from sample extraction to instrumental analysis, is prone to variations that can affect the accuracy and precision of the results. The use of an internal standard (IS) is a widely accepted technique to correct for these variations.

Why Use Carbazole-d8 as an Internal Standard?

An ideal internal standard should be chemically and physically similar to the analyte of interest but distinguishable by the analytical instrument. Carbazole-d8, a deuterated analog of carbazole, is an excellent choice for an internal standard in GC-MS analysis for the following reasons:

-

Similar Physicochemical Properties: Carbazole-d8 has nearly identical properties to carbazole, including polarity, boiling point, and chromatographic retention time. This ensures that it behaves similarly during sample preparation (extraction, cleanup) and GC separation, effectively compensating for any analyte loss or degradation.

-

Co-elution with Analyte: Due to its similar properties, Carbazole-d8 co-elutes with carbazole from the GC column. This is advantageous as it ensures that both compounds experience the same conditions within the ion source of the mass spectrometer at the same time.

-

Mass Spectrometric Distinction: The mass spectrometer can easily distinguish between carbazole (molecular weight: 167.21 g/mol ) and Carbazole-d8 (molecular weight: 175.26 g/mol ) due to the mass difference of 8 atomic mass units (amu). This allows for selective detection and quantification of both the analyte and the internal standard without mutual interference.

-